Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
The synthesis of Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
- Cyclopentyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the methoxy group in Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate provides unique properties, such as increased lipophilicity and potential for specific biological interactions .
Biological Activity
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various biochemical pathways by binding to enzymes or receptors involved in critical physiological processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could act as a modulator of receptors associated with inflammatory responses and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound has shown promising antioxidant activity , which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. This suggests its potential use in developing anti-inflammatory therapies for conditions such as arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the relationship between the chemical structure of this compound and its biological activity. These studies indicate that modifications to the methoxy group can significantly alter the compound's potency against various biological targets .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications. The compound's bioavailability was assessed in animal models showing promising results .
Properties
IUPAC Name |
cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-14-20(23(26)28-17-6-3-4-7-17)21(15-10-12-16(27-2)13-11-15)22-18(24-14)8-5-9-19(22)25/h10-13,17,21,24H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDNBUBOMOOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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